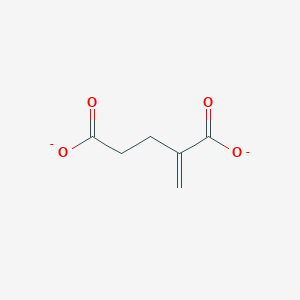

2-Methyleneglutarate

説明

Contextualization within Key Biochemical Systems

2-Methyleneglutarate is recognized as an intermediate in distinct metabolic pathways, most notably in the fermentation of nicotinate (B505614) by certain anaerobic bacteria and in the broader context of amino acid degradation.

In the anaerobic bacterium Eubacterium barkeri, this compound is a key component of the nicotinate fermentation pathway. ontosight.ai This pathway is a critical energy-yielding process for the organism. The central reaction involving this compound is its conversion to 2-methylene-3-methylsuccinate, a rearrangement catalyzed by the enzyme this compound mutase. ontosight.ainih.govlookchem.com This enzyme belongs to the family of isomerases and requires a cobamide coenzyme to function. nih.govlookchem.com

While its role in the nicotinate pathway is well-defined, this compound is also implicated in the metabolism of the essential amino acids lysine (B10760008) and tryptophan. libretexts.orge-imd.orgnih.gov In the degradation of these amino acids, glutaryl-CoA is a central intermediate. nih.govmedlink.com Under certain conditions, particularly in the genetic disorder glutaric aciduria type I, the metabolic block leads to the accumulation of various organic acids, including a compound identified as 2-methylglutaconic acid, which is an isomer of this compound. nih.govresearchgate.netwikipedia.org The precise enzymatic reactions leading to the formation of this compound from lysine and tryptophan catabolism in mammals are still an area of active investigation.

Table 1: Key Enzymes Associated with this compound Metabolism

| Enzyme | EC Number | Reaction | Organism/Pathway |

| This compound Mutase | 5.4.99.4 | This compound <=> 2-Methylene-3-methylsuccinate | Eubacterium barkeri (Nicotinate Fermentation) |

| Glutaryl-CoA Dehydrogenase | 1.3.8.6 | Glutaryl-CoA + FAD <=> Glutaconyl-CoA + FADH2 | Lysine and Tryptophan Degradation |

Overview of Major Academic Research Facets

Academic research on this compound has primarily focused on its significance as a biomarker for metabolic disorders and its use as a tool to probe enzyme mechanisms.

A significant area of research revolves around the diagnostic utility of this compound (as 2-methylglutaconic acid) in glutaric aciduria type I (GA1). nih.govresearchgate.net GA1 is an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. e-imd.orgnih.gov This deficiency leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid. medlink.combiocrates.com However, some individuals, known as "low excretors," may show normal or only slightly elevated levels of these primary biomarkers, making diagnosis challenging. nih.gov Research has shown that elevated levels of 2-methylglutaconic acid can be detected in the urine of these low-excretor GA1 patients, suggesting its potential as a valuable secondary biomarker. nih.govresearchgate.net The exact mechanism for the increased formation of this compound in GA1 is not yet fully understood. nih.govresearchgate.net

Furthermore, this compound has been utilized in biochemical studies to investigate the mechanisms of enzymes, particularly adenosylcobalamin (coenzyme B12)-dependent enzymes. ontosight.aiumich.edu Its interaction with enzymes like glutamate (B1630785) mutase has been studied to understand substrate specificity and the catalytic processes of these complex enzymes. umich.edu These studies provide insights into the fundamental principles of enzyme-catalyzed radical reactions. umich.edu

Table 2: Detailed Research Findings on this compound

| Research Area | Key Finding | Significance |

| Biomarker for Glutaric Aciduria Type I (GA1) | Elevated levels of 2-methylglutaconic acid found in the urine of GA1 patients, particularly "low excretors". nih.govresearchgate.net | Provides a potential diagnostic marker for GA1 cases that might be missed by conventional screening methods. |

| Enzyme Mechanism Studies | This compound acts as a substrate for this compound mutase and an inhibitor of glutamate mutase, allowing for the study of coenzyme B12-dependent radical mechanisms. lookchem.comumich.edu | Contributes to the fundamental understanding of enzyme catalysis and the role of cofactors like vitamin B12. |

Structure

2D Structure

3D Structure

特性

分子式 |

C6H6O4-2 |

|---|---|

分子量 |

142.11 g/mol |

IUPAC名 |

2-methylidenepentanedioate |

InChI |

InChI=1S/C6H8O4/c1-4(6(9)10)2-3-5(7)8/h1-3H2,(H,7,8)(H,9,10)/p-2 |

InChIキー |

CWNNYYIZGGDCHS-UHFFFAOYSA-L |

SMILES |

C=C(CCC(=O)[O-])C(=O)[O-] |

正規SMILES |

C=C(CCC(=O)[O-])C(=O)[O-] |

同義語 |

2-methylene glutarate 2-methyleneglutarate 2-methyleneglutaric acid alpha-methylene glutarate alpha-methylene glutarate, ion(2-) |

製品の起源 |

United States |

Enzymology of 2 Methyleneglutarate

2-Methyleneglutarate Mutase (MGM)

This compound mutase (MGM) is a key enzyme involved in the metabolism of this compound.

Enzyme Classification, Nomenclature, and Identification

The classification and naming of enzymes are crucial for clear and unambiguous scientific communication. ebi.ac.uk

This compound mutase is classified as an isomerase, an enzyme that catalyzes structural rearrangements within a molecule. ebi.ac.ukwikipedia.org Its specific Enzyme Commission (EC) number is EC 5.4.99.4 . wikipedia.orgqmul.ac.ukqmul.ac.uk This classification places it in the subclass of intramolecular transferases that move other groups. wikipedia.org The systematic name for this enzyme is This compound carboxy-methylenemethylmutase . wikipedia.orgqmul.ac.uk

In addition to its systematic name, this compound mutase is also known by the alternative designation alpha-methyleneglutarate mutase . wikipedia.orgqmul.ac.ukexpasy.org

EC Number and Systematic Name

Cofactor Dependence

The catalytic activity of many enzymes relies on the presence of non-protein chemical compounds known as cofactors.

This compound mutase is a cobamide-dependent enzyme, meaning it requires a derivative of vitamin B12 to function. wikipedia.orgqmul.ac.ukenzyme-database.org Specifically, it utilizes adenosylcobalamin (AdoCbl) , also known as coenzyme B12, as its cofactor. ncl.ac.uk This dependence is a defining characteristic of this mutase and is essential for its catalytic activity. The enzyme is part of the nicotinate (B505614) fermentation pathway in certain bacteria, such as Eubacterium barkeri. expasy.orgqmul.ac.ukqmul.ac.uk

The cobamide cofactor, adenosylcobalamin, plays a direct and critical role in the catalytic mechanism of this compound mutase. wikipedia.orgqmul.ac.ukenzyme-database.org The process is initiated by the homolytic cleavage of the carbon-cobalt bond in adenosylcobalamin. ncl.ac.uk This cleavage generates a highly reactive 5'-deoxyadenosyl radical and a cob(II)alamin species. ncl.ac.uknih.govacs.org The adenosyl radical then abstracts a hydrogen atom from the substrate, this compound, initiating the rearrangement reaction. ncl.ac.uk This process is a hallmark of adenosylcobalamin-dependent enzymes. ncl.ac.uk

Adenosylcobalamin (Coenzyme B12) as a Crucial Cofactor

Substrate Specificity and Product Formation

This compound mutase, found in anaerobic bacteria like Eubacterium barkeri (formerly Clostridium barkeri), catalyzes the reversible isomerization of this compound to (R)-3-methylitaconate (also known as 2-methylene-3-methylsuccinate). nih.govwikipedia.org This reaction is a critical step in the metabolism of certain C5-branched dibasic acids. wikipedia.org The enzyme facilitates the migration of an acrylate (B77674) group from one carbon to an adjacent one, transforming the linear carbon skeleton of this compound into the branched structure of (R)-3-methylitaconate. nih.gov

The reaction is highly specific. For instance, while this compound is the natural substrate for this compound mutase, it acts as a mechanism-based inactivator for the related enzyme, glutamate (B1630785) mutase. nih.govacs.org In the case of glutamate mutase, the binding of this compound leads to the formation of a stable tertiary radical, inhibiting the enzyme's function. acs.orgnih.gov

The proposed mechanisms for this rearrangement are complex, involving radical intermediates. Two primary hypotheses have been considered: an "addition-elimination" mechanism and a "fragmentation-recombination" mechanism. nih.gov The former suggests the formation of a cyclopropylcarbinyl radical intermediate, while the latter proposes that the migrating acrylate group detaches completely before reattaching. nih.govnih.gov

| Enzyme | Substrate | Product |

| This compound Mutase | This compound | (R)-3-Methylitaconate |

| Glutamate Mutase | (S)-Glutamate | (2S, 3S)-3-Methylaspartate |

The equilibrium of the reaction catalyzed by this compound mutase favors the formation of this compound, the less-branched dicarboxylic acid. oup.com It has been observed that the equilibrium is reached when only about 6% of the this compound has been converted to (R)-3-methylitaconate. oup.comoup.com This preference for the less-branched isomer is also seen in other adenosylcobalamin-dependent mutases, such as glutamate mutase. journals.co.za

| Reactant | Product | Equilibrium Position |

| This compound | (R)-3-Methylitaconate | Favors this compound |

Interconversion of this compound and (R)-3-Methylitaconate

Mechanistic -Utilizing Enzymes

The mechanisms of enzymes that utilize this compound are characterized by the involvement of highly reactive radical species, a hallmark of adenosylcobalamin-dependent enzymes.

The catalytic cycle of this compound mutase is initiated by the generation of a free radical. journals.co.za This process is dependent on the presence of the coenzyme adenosylcobalamin (AdoCbl). The enzyme catalyzes the reversible rearrangement through a series of steps involving radical intermediates. researchgate.net Two main mechanistic pathways have been proposed for the carbon skeleton rearrangement: one involving fragmentation into acrylate and a 2-acrylate radical, and another proceeding via a cyclopropylcarbinyl radical intermediate. nih.govnih.govuni-marburg.de Experimental evidence, such as the inhibition of the enzyme by acrylate, lends support to the fragmentation-recombination pathway. oup.comoup.com

A crucial and primary step in the catalytic mechanism of all adenosylcobalamin-dependent enzymes, including this compound mutase, is the homolytic cleavage of the cobalt-carbon (Co-C) bond within the AdoCbl cofactor. nottingham.ac.ukscirp.org This bond scission is triggered by the binding of the substrate, this compound, to the enzyme. acs.orgnih.gov The homolysis results in the formation of two radical species: cob(II)alamin (a Co²⁺ species) and a 5'-deoxyadenosyl radical. journals.co.zascirp.org This initial step is energetically unfavorable in solution, and it is the enzyme's active site that provides the environment necessary to facilitate this bond cleavage. nih.gov

Following its generation from the homolysis of the Co-C bond, the 5'-deoxyadenosyl radical plays a pivotal role as the primary radical initiator. nottingham.ac.ukscirp.org Its function is to abstract a hydrogen atom from the substrate, this compound. journals.co.zauni-marburg.de Specifically, it stereoselectively removes the pro-R hydrogen from the C-4 position of this compound. uni-marburg.de This abstraction generates a molecule of 5'-deoxyadenosine (B1664650) and a substrate-derived radical (the 2-methylene-4-glutarate radical). uni-marburg.de This newly formed substrate radical is then poised to undergo the carbon-skeleton rearrangement that is characteristic of the mutase reaction. journals.co.za In an interesting deviation, when this compound binds to glutamate mutase, the 5'-deoxyadenosyl radical adds to the double bond of the substrate instead of abstracting a hydrogen atom, leading to inactivation. acs.orgnih.gov

Free Radical Reaction Mechanisms

Formation and Characterization of Substrate-Derived Carbon-Centered Radicals

The catalytic cycle of adenosylcobalamin (AdoCbl)-dependent this compound mutase commences with the binding of the substrate, this compound. This binding event triggers the homolytic cleavage of the cobalt-carbon bond within the AdoCbl cofactor, a bond with a dissociation energy of approximately 31 kcal/mol. nih.gov This homolysis generates two radical species: a cob(II)alamin (Co(II)) radical and a 5'-deoxyadenosyl radical (5'-dAdo•). nih.govjournals.co.za The highly reactive 5'-dAdo• then acts as the "working radical," initiating the rearrangement by abstracting a hydrogen atom from the C-4 position of the this compound substrate. journals.co.zalookchem.com This hydrogen abstraction step results in the formation of 5'-deoxyadenosine and a substrate-derived carbon-centered radical, the 2-methylene-4-ylglutarate radical. lookchem.com

The existence of these radical intermediates has been substantiated through Electron Paramagnetic Resonance (EPR) spectroscopy. journals.co.zalookchem.com When this compound mutase is incubated with its substrate and AdoCbl, the resulting EPR spectra show signals characteristic of a Co(II) species interacting with an organic radical. lookchem.comnih.gov These spectra exhibit features of a strongly coupled spin system, with an effective g-value of approximately 2.1 and resolved cobalt hyperfine splittings. unl.edu This strong interaction suggests a relatively close proximity between the cob(II)alamin and the substrate-derived radical. unl.edu Further characterization using regiospecifically 13C-labeled methyleneglutarates has helped to confirm the identity of the organic radical. nih.gov The formation of these stable, enzyme-bound organic radicals that are in close interaction with cob(II)alamin is a key feature of the catalytic mechanism. lookchem.com

| Radical Species | Method of Generation | Characterization Technique | Key Observation |

| Cob(II)alamin | Homolysis of AdoCbl Co-C bond upon substrate binding. nih.govjournals.co.za | EPR Spectroscopy. journals.co.zalookchem.com | Signal characteristic of a Co(II) species. lookchem.com |

| 5'-deoxyadenosyl radical | Homolysis of AdoCbl Co-C bond upon substrate binding. nih.govjournals.co.za | Inferred from subsequent reactions. nih.gov | Acts as the initial hydrogen abstractor. journals.co.zalookchem.com |

| 2-methylene-4-ylglutarate radical | Hydrogen abstraction from this compound by the 5'-deoxyadenosyl radical. lookchem.com | EPR Spectroscopy. lookchem.comnih.gov | Organic radical signal strongly coupled to Co(II) signal. unl.edu |

Proposed Rearrangement Pathways of Radical Intermediates

Following the formation of the initial substrate-derived radical, the carbon skeleton of the molecule undergoes a complex rearrangement to form the product radical. Several mechanisms have been proposed to explain this intramolecular transformation.

Cyclopropylcarbenyl Radical Intermediate Pathway

This proposed mechanism, also referred to as an addition-elimination pathway, involves the formation of a cyclic intermediate. oup.comnih.gov In this model, the initial 2-methylene-4-ylglutarate radical undergoes an intramolecular addition, where the radical center attacks the double bond of the methylene (B1212753) group. This forms a transient and highly strained cyclopropylcarbenyl radical intermediate, specifically a substituted cyclopropylmethyl radical. journals.co.zaoup.com Subsequent homolytic cleavage of a different carbon-carbon bond within this three-membered ring leads to the formation of the product-related radical, (R)-3-methylitaconate radical. oup.com This pathway is supported by model chemical reactions which suggest that carboxy-substituted 3-butenyl and cyclopropylmethyl radicals are plausible intermediates. journals.co.za

Addition-Elimination Mechanism

This mechanism is conceptually similar to the cyclopropylcarbenyl pathway and is often used interchangeably. oup.com The substrate-derived radical adds to the sp2-hybridized carbon of the methylene group, forming a cyclopropylmethylene radical intermediate. oup.com The subsequent cleavage of an adjacent C-C bond in this cyclic intermediate results in the formation of the product radical. oup.com Evidence initially thought to support this mechanism came from the observation that the enzyme catalyzes the rotation of the exo-methylene group of this compound, suggesting the transient formation of a methylene radical which has a lower barrier to rotation. oup.com

Fragmentation-Recombination Mechanism

An alternative to the cyclic intermediate pathways is a fragmentation-recombination mechanism. lookchem.comnih.gov In this scenario, the initial 2-methylene-4-ylglutarate radical undergoes fragmentation into two smaller species: an acrylate molecule and a 2-acrylate radical. lookchem.comoup.com These fragments remain within the active site of the enzyme and subsequently recombine in a different orientation to form the product radical, (R)-3-methylitaconate radical. nih.gov This type of mechanism is supported by the observation that this compound mutase is inhibited by acrylate. oup.com

Comparative Mechanistic Studies with Related Mutases

The enzymatic mechanism of this compound mutase shares fundamental features with other AdoCbl-dependent mutases, particularly those that catalyze carbon skeleton rearrangements. nih.gov However, significant differences also exist, especially when compared to glutamate mutase.

Differentiation from Glutamate Mutase Mechanisms

While both this compound mutase and glutamate mutase are AdoCbl-dependent enzymes that catalyze carbon-skeleton rearrangements, the mechanism of the rearrangement step itself appears to be fundamentally different. nih.gov

The rearrangement catalyzed by this compound mutase is thought to proceed through an associative mechanism involving a cyclic intermediate, such as a cyclopropylcarbenyl radical. nih.gov In contrast, extensive research on glutamate mutase has provided strong evidence for a dissociative fragmentation-recombination mechanism. nih.goviiti.ac.in In glutamate mutase, the substrate-derived 4-glutamyl radical fragments into an acrylate molecule and a glycyl radical. nih.goviiti.ac.in These two fragments then recombine to form the product-related 3-methylaspartate radical. iiti.ac.in This is supported by rapid-quench flow studies that have detected the formation of the glycyl radical and acrylate at kinetically competent rates. iiti.ac.in

Furthermore, when the substrate for this compound mutase, this compound, is presented to glutamate mutase, it acts as a suicide inactivator. nih.gov Instead of abstracting a hydrogen atom, the 5'-deoxyadenosyl radical adds to the exo-methylene group of this compound, generating a tertiary radical at the C-2 position and leading to irreversible inhibition. nih.gov This differing reactivity highlights the distinct active site environments and catalytic strategies employed by the two enzymes.

| Enzyme | Substrate | Proposed Rearrangement Mechanism | Key Intermediates |

| This compound Mutase | This compound | Associative (Cyclopropylcarbenyl radical pathway). nih.gov | Substituted cyclopropylmethyl radical. journals.co.za |

| Glutamate Mutase | L-Glutamate | Dissociative (Fragmentation-recombination). nih.goviiti.ac.in | Acrylate and Glycyl radical. nih.goviiti.ac.in |

Kinetic and Stereochemical Investigations of this compound Mutase

This compound mutase, isolated from the anaerobe Eubacterium barkeri (also known as Clostridium barkeri), is an adenosylcobalamin-dependent enzyme that catalyzes the equilibration of this compound with (R)-3-methylitaconate. nih.govacs.org The equilibrium of this reaction favors the formation of this compound from methylitaconate, which is the reverse of the physiological direction. journals.co.za The equilibrium constant for the reaction favors the less branched dicarboxylic acid, a common feature among adenosylcobalamin-dependent isomerases like glutamate mutase and methylmalonyl-CoA mutase. journals.co.za

Studies involving stereospecifically deuterated substrates have been crucial in elucidating the enzyme's mechanism. When the enzyme acts on (Z)-3-methyl[2'-(2)H1]itaconate, it catalyzes the equilibration of this compound with its E-isomer and a 1:1 mixture of the corresponding (E)- and (Z)-2-methylene[2'-(2)H1]glutarates. nih.gov This demonstrates the enzyme's ability to facilitate rotation around the exo-methylene group.

An interesting phenomenon observed during these equilibration studies is an "E-overshoot," where a significant excess of (E)-3-methyl[2'-(2)H1]itaconate over its equilibrium value is seen in the initial phase of the reaction. nih.govacs.org This overshoot is attributed to an additional energy barrier that the migrating acrylate group must overcome. nih.govacs.org

The rearrangement catalyzed by this compound mutase is thought to involve radical intermediates. oup.com A critical aspect of understanding the catalytic mechanism is the evaluation of the energy barriers associated with the interconversion of these radicals.

The observation of an "E-overshoot" in equilibration studies with deuterated substrates provides insight into the energy landscape of the reaction. nih.govacs.org This overshoot suggests that the migrating acrylate group faces an additional energy barrier when moving from a state that would lead back to the substrate-derived radical to a state that proceeds forward to the product-related radical. nih.govacs.org The use of a deuterated methyl group in the substrate was shown to raise this energy barrier. nih.govacs.org

Enzyme-Catalyzed Equilibration Studies

Enzyme-Substrate/Analogue Interactions and Inhibition Studies

This compound, being structurally similar to other dicarboxylic acids, can act as a substrate analogue for various enzymes. A notable example is its interaction with glutamate dehydrogenase. It has been identified as a potent competitive inhibitor of the glutamate dehydrogenase reaction. researchgate.net This inhibitory action is attributed to its structural resemblance to the 'iminoglutarate'-like intermediate formed during the enzyme's catalytic cycle. researchgate.net

The inhibitory potency of this compound on NADP-dependent glutamate dehydrogenases from Aspergillus niger has been quantified, revealing a Ki value of 6.9 µM. researchgate.net This makes it a more effective inhibitor than some aromatic carboxylic acids like isophthalate. researchgate.net The presence of the 2-methylene group, which mimics the iminium ion, is thought to be a key feature for its inhibitory activity and could be exploited in designing inhibitors for other amino acid dehydrogenases. researchgate.net

While this compound is the substrate for its own mutase, it acts as an inhibitor of the closely related enzyme, glutamate mutase. acs.orgnih.gov Glutamate mutase catalyzes the rearrangement of L-glutamate to L-threo-3-methylaspartate, a reaction mechanistically similar to that of this compound mutase. acs.org

Initially, this compound was reported to be a competitive inhibitor of glutamate mutase with a KI of approximately 400 µM. acs.org However, further investigation revealed a more complex interaction. This compound causes time-dependent, irreversible inhibition of glutamate mutase. acs.orgnih.govumich.edu

The binding of this compound to glutamate mutase initiates the homolysis of the adenosylcobalamin coenzyme, a step common to all B12-dependent isomerases. acs.orgnih.gov However, instead of the resulting adenosyl radical abstracting a hydrogen atom from the substrate, it undergoes an addition reaction to the exo-methylene group of this compound. acs.orgnih.gov This novel reaction generates a stable tertiary radical at the C-2 position of the methyleneglutarate, which has been characterized using EPR spectroscopy. acs.orgnih.gov This radical addition represents a significant departure from the typical hydrogen abstraction mechanism of adenosylcobalamin-dependent enzymes. nih.gov The formation of this stable radical adduct between the coenzyme and the substrate analogue leads to the inactivation of the enzyme. acs.orgnih.gov It has been suggested that cob(II)alamin may reduce the enzyme-bound organic radical, forming stable adducts between the adenosyl moiety of the coenzyme and this compound. acs.orgnih.gov

Data Tables

Table 1: Inhibition of Glutamate Dehydrogenase by this compound

| Enzyme Source | Inhibitor | Type of Inhibition | Ki (µM) |

| Aspergillus niger NADP-GDH | This compound | Competitive | 6.9 researchgate.net |

Table 2: Interaction of this compound with Glutamate Mutase

| Interaction Type | Description | Key Findings |

| Inhibition | Competitive and time-dependent irreversible inhibition. acs.org | Initially identified as a competitive inhibitor (Ki ≈ 400 µM). acs.org |

| Mechanism of Inactivation | The adenosyl radical adds to the exo-methylene group of this compound. acs.orgnih.gov | Forms a stable tertiary radical at C-2 of methyleneglutarate, leading to enzyme inactivation. acs.orgnih.gov |

Inhibition of Glutamate Mutase by this compound

Time-Dependent Enzyme Inhibition

While this compound serves as a substrate for the adenosylcobalamin-dependent enzyme this compound mutase, it interacts differently with the related enzyme, glutamate mutase. researchgate.netnih.gov When glutamate mutase is exposed to this compound, it undergoes time-dependent inhibition. researchgate.netnih.gov This inhibitory action is initiated by the binding of this compound to the enzyme's active site, which then triggers the characteristic chemistry of adenosylcobalamin-dependent enzymes: the breaking, or homolysis, of the cobalt-carbon bond of the coenzyme. researchgate.netnih.gov However, the subsequent reaction deviates from the typical catalytic cycle, leading to the inactivation of the enzyme rather than a productive rearrangement. researchgate.net The process is considered an irreversible inhibition, although the precise chemical and kinetic mechanisms of this inactivation are complex and not fully elucidated. researchgate.netnih.gov

Formation of Adenosyl-2-Methyleneglutarate Adducts

The inhibition of glutamate mutase by this compound is characterized by a novel reaction involving the enzyme's coenzyme, adenosylcobalamin (AdoCbl). nih.gov Typically, in AdoCbl-dependent rearrangements, the 5'-deoxyadenosyl radical formed from the homolysis of the coenzyme abstracts a hydrogen atom from the substrate. researchgate.netnih.gov However, in the presence of this compound, the adenosyl radical instead adds to the exomethylene double bond of the inhibitor. researchgate.netnih.govnih.gov

This addition reaction generates a stable tertiary radical located at the C-2 position of the methyleneglutarate molecule. researchgate.netnih.govnih.gov The formation of this radical adduct has been confirmed and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy, including studies with regiospecifically 13C-labeled this compound. nih.gov Kinetic studies of this process suggest that the enzyme-bound organic radical may be reduced by cob(II)alamin, resulting in the formation of stable adducts between the adenosyl group of the coenzyme and this compound. researchgate.netnih.gov This radical addition represents a significant departure from the hydrogen abstraction mechanism common to all other known reactions catalyzed by AdoCbl-dependent enzymes. nih.gov

Inhibition of Glutamate Dehydrogenase by this compound

This compound has been identified as a potent inhibitor of glutamate dehydrogenase (GDH). nih.govresearchgate.net The chemical mechanism for all glutamate dehydrogenases, regardless of their pyridine (B92270) nucleotide specificity, proceeds through an enzyme-bound 'iminoglutarate' intermediate. nih.govresearchgate.net this compound is structurally similar to this intermediate, allowing it to act as a competitive inhibitor of the glutamate dehydrogenase reaction. nih.govresearchgate.netbiorxiv.org

Research has shown that this compound is a more effective inhibitor of NADP-dependent GDH from Aspergillus niger than some traditional aryl carboxylic acid inhibitors, such as isophthalate. nih.govresearchgate.net This highlights the significance of the 2-methylene group in mimicking the iminium ion of the reaction intermediate for potent inhibition. nih.gov

Table 1: Inhibition of NADP-Dependent Glutamate Dehydrogenase by this compound and Other Inhibitors

| Enzyme Source | Inhibitor | K_i (μM) | Type of Inhibition |

|---|---|---|---|

| Aspergillus niger | This compound | 9.2 nih.govmicrobiologyresearch.org | Competitive nih.govbiorxiv.org |

| Aspergillus niger | Isophthalate | 6.9 nih.govmicrobiologyresearch.org | Competitive biorxiv.org |

| Aspergillus niger | 2,4-Pyridinedicarboxylate | 202.0 nih.govmicrobiologyresearch.org | - |

Metabolic Pathways Involving 2 Methyleneglutarate

Central Role in C5-Branched Dibasic Acid Metabolism

2-Methyleneglutarate is a recognized intermediate in the C5-branched dibasic acid metabolism pathway. wikipedia.orgh-its.org This metabolic route involves the processing of various five-carbon dicarboxylic acids that possess branched-chain structures. The central enzyme in this context is this compound mutase, which catalyzes the conversion of this compound into 2-methylene-3-methylsuccinate. wikipedia.org This isomerization is a critical step, transforming the linear carbon backbone of this compound into a branched structure, a characteristic reaction within this pathway. oup.comoup.com The pathway is significant in the fermentation of specific substrates, such as nicotinate (B505614), by anaerobic bacteria. oup.comexpasy.org

Involvement in Nicotinate Catabolism Pathway

In certain anaerobic bacteria, such as Eubacterium barkeri (reclassified as Eubacterium limosum), this compound is a pivotal intermediate in the fermentation of nicotinate (nicotinic acid or vitamin B3). nih.govpnas.orgpnas.org This pathway represents a unique metabolic strategy for deriving energy from nicotinate, converting it into common cellular metabolites. oup.com

The catabolism of nicotinate to this compound proceeds through a series of enzymatic reactions that modify the initial pyridine (B92270) ring structure. The process retains the original carbon skeleton of nicotinate. oup.comoup.com

The established sequence leading to this compound is as follows:

Nicotinate is first hydroxylated to 6-hydroxynicotinate by nicotinate dehydrogenase. nih.govpnas.org

6-hydroxynicotinate is then reduced to 1,4,5,6-tetrahydro-6-oxonicotinate by 6-hydroxynicotinate reductase. nih.govpnas.org

An enzyme known as enamidase hydrolyzes 1,4,5,6-tetrahydro-6-oxonicotinate, opening the ring to form (S)-2-formylglutarate and releasing ammonia. nih.govpnas.org

The aldehyde group of (S)-2-formylglutarate is reduced to an alcohol by an NADH-dependent dehydrogenase, yielding (S)-2-(hydroxymethyl)glutarate . nih.govpnas.orgpnas.org

Finally, (S)-2-(hydroxymethyl)glutarate is dehydrated to form This compound . This step is predicted to be catalyzed by a dehydratase enzyme containing a [4Fe-4S] cluster. nih.govpnas.orgpnas.orgnih.gov

Table 1: Precursors in the Formation of this compound from Nicotinate

| Precursor Compound | Enzyme | Product |

| Nicotinate | Nicotinate dehydrogenase | 6-Hydroxynicotinate |

| 6-Hydroxynicotinate | 6-Hydroxynicotinate reductase | 1,4,5,6-Tetrahydro-6-oxonicotinate |

| 1,4,5,6-Tetrahydro-6-oxonicotinate | Enamidase | (S)-2-Formylglutarate |

| (S)-2-Formylglutarate | 2-(Hydroxymethyl)glutarate dehydrogenase | (S)-2-(Hydroxymethyl)glutarate |

| (S)-2-(Hydroxymethyl)glutarate | 2-(Hydroxymethyl)glutarate dehydratase (predicted) | This compound |

Once formed, this compound undergoes a significant carbon skeleton rearrangement catalyzed by the coenzyme B12-dependent This compound mutase . oup.comnih.govpnas.org This enzyme converts the C5-dicarboxylate into a more branched C4-dicarboxylate, specifically (R)-3-methylitaconate . oup.comoup.com This rearrangement is a key step that facilitates further degradation. oup.com

Following this, (R)-3-methylitaconate is isomerized to (2R,3S)-dimethylmalate by the enzyme 3-methylitaconate (B134155) isomerase. nih.govpnas.org The pathway concludes with the cleavage of (2R,3S)-dimethylmalate by a lyase into pyruvate (B1213749) and propionate , which are the final end products of nicotinate fermentation in E. barkeri. oup.comnih.govpnas.org

Table 2: Downstream Catabolism of this compound

| Substrate | Enzyme | Product(s) |

| This compound | This compound mutase | (R)-3-Methylitaconate |

| (R)-3-Methylitaconate | 3-Methylitaconate isomerase | (2R,3S)-Dimethylmalate |

| (2R,3S)-Dimethylmalate | (2R,3S)-Dimethylmalate lyase | Pyruvate + Propanoate |

The enzymes involved in the nicotinate catabolism pathway are encoded by genes that are often organized into clusters on the chromosome of the microorganism. In Eubacterium barkeri, a 23.2-kb DNA segment has been identified that contains a gene cluster encoding all nine enzymes required for nicotinate fermentation. nih.govpnas.orgpnas.org This cluster includes the genes for nicotinate dehydrogenase, 6-hydroxynicotinate reductase, enamidase, the dehydrogenases and dehydratases, this compound mutase (mgm), and the downstream isomerase and lyase. nih.govpnas.orgnih.govresearchgate.net The tight organization of these genes into a "catabolon" is typical for bacterial catabolic pathways, allowing for coordinated regulation of their expression. pnas.orgnih.gov

Similar gene clusters associated with nicotinate catabolism have been identified in other bacteria, including nine different Proteobacteria. nih.govpnas.org In the fungus Aspergillus nidulans, a different, independently evolved gene cluster for nicotinate degradation has also been described, highlighting a case of convergent evolution. nih.gov

Downstream Catabolic Steps and End Products

Intersections with 2-Keto Acid Metabolism

2-Keto acids, also known as alpha-keto acids, are organic compounds containing a ketone group adjacent to a carboxylic acid group. wikipedia.org They are crucial intermediates in the metabolism of amino acids and carbohydrates. wikipedia.org A primary example is 2-ketoglutarate (also called α-ketoglutarate), a key component of the citric acid cycle and a central molecule in nitrogen metabolism. wikipedia.orgnih.govsci-hub.se Branched-chain keto acids (BCKAs) arise from the catabolism of branched-chain amino acids, a process that involves the transfer of an amino group to 2-ketoglutarate. mdpi.com

This compound shares a structural resemblance to the 2-keto acid, 2-ketoglutarate. Specifically, it can act as a structural mimic of 2-iminoglutarate , a key intermediate formed during the deamination of L-glutamate to 2-ketoglutarate by the enzyme glutamate (B1630785) dehydrogenase (GDH). rsc.org

Due to this structural similarity, this compound has been identified as a competitive inhibitor of glutamate dehydrogenase. rsc.orgcreative-biolabs.com It can bind to the active site of the enzyme, competing with the natural substrate. rsc.orgresearchgate.net This inhibitory action has been observed for NADP-GDH from Aspergillus niger and GDH from a thermophilic bacterial source, demonstrating its role as an analogue in the context of 2-keto acid metabolism. creative-biolabs.comresearchgate.net This relationship highlights how the structure of this compound allows it to intersect with and influence central metabolic pathways like amino acid catabolism.

Role in Engineered Biosynthesis Pathways

This compound is a key intermediate in engineered metabolic pathways designed for the biosynthesis of valuable chemicals. Its unique carbon skeleton makes it a target for metabolic engineers aiming to produce diamines, which are precursors to polymers like nylon.

In one notable example, genetically engineered microorganisms have been developed to produce hexamethylenediamine (B150038) (HMD). These pathways can be constructed to proceed through this compound. A crucial step in such an engineered pathway is the dehydration of 2-(hydroxymethyl)glutarate to form this compound. This reaction is catalyzed by 2-(hydroxymethyl)glutarate dehydratase, a [4Fe-4S] cluster-containing enzyme. The gene encoding this enzyme, hmd, has been identified in Eubacterium barkeri. google.com Homologous enzymes with high sequence similarity are also found in other bacteria such as Bacteroides capillosus, Anaerotruncus colihominis, and Natranaerobius thermophilus. google.comuni-marburg.de

These engineered pathways often involve the expression of multiple exogenous nucleic acids that encode the necessary enzymes to convert substrates into the desired product. google.com For instance, a complete HMD synthesis pathway could involve ten or more enzymes encoded by foreign genes introduced into a host microorganism like Escherichia coli. google.com The engineering of such pathways highlights the importance of intermediates like this compound as building blocks for bioproduction.

Furthermore, research has focused on engineering pathways for the production of mesaconate, a C5-dicarboxylic acid with applications as a co-monomer in polymer production. researchgate.net This has been achieved by expressing enzymes from the glutamate degradation pathway of Clostridium tetanomorphum in E. coli. In this context, while not directly producing this compound, the related enzyme glutamate mutase, which shares mechanistic similarities with this compound mutase, is a central component. researchgate.netresearchgate.net This demonstrates the broader interest in manipulating these metabolic routes for biotechnological purposes.

Table 1: Enzymes and Organisms in Engineered Pathways Involving this compound

| Enzyme | Reaction | Source Organism for Gene | Engineered Host | Target Product |

| 2-(Hydroxymethyl)glutarate dehydratase | 2-(Hydroxymethyl)glutarate → this compound | Eubacterium barkeri | Escherichia coli | Hexamethylenediamine |

Physiological Context in Microorganisms and Plants

This compound is a naturally occurring metabolite in specific microbial metabolic pathways and has also been detected in plants. Its physiological role is most clearly defined in anaerobic bacteria.

This compound is a pivotal intermediate in the anaerobic fermentation of nicotinate (a form of vitamin B3) by certain anaerobic bacteria, most notably Eubacterium barkeri (also known as Clostridium barkeri). oup.comnih.govasm.org In these organisms, nicotinate is catabolized to produce ammonia, carbon dioxide, acetate, and propionate. oup.comasm.org

The pathway involves the conversion of nicotinate to this compound while retaining the original carbon skeleton. oup.com A key reaction in this fermentation is the coenzyme B12-dependent rearrangement of this compound to (R)-3-methylitaconate, catalyzed by the enzyme this compound mutase. oup.comnih.govrsc.org This isomerization is a critical step that converts a C5-dicarboxylate into a more branched C4-dicarboxylate derivative, which can then be further metabolized to pyruvate and ultimately the final fermentation products. oup.com

The entire gene cluster encoding the nine enzymes required for nicotinate fermentation has been identified and characterized in E. barkeri. nih.gov This pathway represents a unique mode of energy conservation in anaerobic environments. nih.govfrontiersin.org The involvement of radical enzymes, such as the coenzyme B12-dependent mutase, is a characteristic feature of these anaerobic processes. oup.comcapes.gov.br

Table 2: Key Steps in Nicotinate Fermentation via this compound in Eubacterium barkeri

| Step | Substrate | Enzyme | Product |

| Formation | (S)-2-(Hydroxymethyl)glutarate | 2-(Hydroxymethyl)glutarate dehydratase (predicted) | This compound |

| Isomerization | This compound | This compound mutase | (R)-3-Methylitaconate |

| Isomerization | (R)-3-Methylitaconate | 3-Methylitaconate isomerase | (2R,3S)-Dimethylmaleate |

The significance of this compound extends to the broader context of microbial metabolism, particularly in anaerobes where it is part of complex carbon skeleton rearrangements. The enzyme responsible for its conversion, this compound mutase, is a member of a group of coenzyme B12-dependent mutases that catalyze radical-based rearrangements. oup.comrsc.orgoup.com These enzymes are crucial for the degradation of various compounds in oxygen-deprived environments. asm.org

This compound metabolism is closely related to glutamate fermentation pathways found in other clostridia, such as Clostridium tetanomorphum. researchgate.netrsc.org Both this compound mutase and glutamate mutase catalyze similar carbon skeleton rearrangements and share mechanistic features. researchgate.netrsc.org The study of these enzymes provides fundamental insights into the chemistry of radical-mediated enzymatic reactions. oup.comlookchem.com

The presence of genes for nicotinate catabolism, and thus for this compound metabolism, is not limited to E. barkeri. Homologous gene clusters have been identified in other anaerobic bacteria, including Bacteroides capillosus, Anaerotruncus colihominis, and Natranaerobius thermophilus, suggesting a wider distribution of this metabolic capability in anaerobic ecosystems. uni-marburg.de

In the context of plant physiology, the presence of this compound has been reported in okra (Abelmoschus esculentus) and grapevine (Vitis vinifera). peerj.comnih.gov In a study on okra's response to drought stress, this compound was identified as one of the metabolites that changed in abundance, suggesting a potential role in the plant's metabolic response to environmental stress. peerj.com However, its specific biosynthetic pathway and precise physiological function in plants are not as well-defined as in microorganisms.

Advanced Methodologies for Studying 2 Methyleneglutarate Biochemistry

Spectroscopic Techniques

Spectroscopic techniques are paramount in the investigation of the enzymatic processes involving 2-methyleneglutarate, particularly the coenzyme B12-dependent this compound mutase. This enzyme catalyzes the reversible isomerization of this compound to (R)-3-methylitaconate. nih.govwikipedia.org The catalytic cycle of this enzyme involves highly reactive radical species, making their detection and characterization a significant challenge.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying systems with unpaired electrons, such as the radical intermediates and the cob(II)alamin species formed during the catalytic cycle of this compound mutase. oup.comnih.govnih.govuni-marburg.de

The reaction mechanism of this compound mutase is initiated by the homolytic cleavage of the cobalt-carbon bond of adenosylcobalamin (coenzyme B12), which generates a 5'-deoxyadenosyl radical and cob(II)alamin. lookchem.comncl.ac.uk The 5'-deoxyadenosyl radical then abstracts a hydrogen atom from the substrate, this compound, to form a substrate radical. lookchem.com EPR spectroscopy is instrumental in detecting and characterizing these paramagnetic species.

Purified this compound mutase from Clostridium barkeri has been shown by EPR spectroscopy to contain oxygen-stable cob(II)alamin. nih.govnih.gov Upon addition of the substrate, this compound, a new EPR signal emerges, indicating the formation of a different paramagnetic species. nih.gov Short incubations of the enzyme with this compound under anaerobic conditions generate an EPR signal assigned to cob(II)alamin magnetically coupled to a carbon-centered radical. acs.org This biradical intermediate is a key feature of the catalytic mechanism and has also been observed in related coenzyme B12-dependent enzymes like glutamate (B1630785) mutase and methylmalonyl-CoA mutase. nih.gov

The interaction between the cob(II)alamin and the organic radical can be either strong or weak, leading to distinct EPR spectral features. unl.edu In the case of this compound mutase, the EPR spectra suggest a strong interaction, indicative of the close proximity of the two radical centers within the enzyme's active site. lookchem.comnih.gov The use of isotopically labeled substrates, such as with ¹³C, can further refine the characterization of these radical species by introducing specific hyperfine splittings in the EPR spectrum. nih.govnih.gov

| Condition | Observed Paramagnetic Species | Key EPR Spectral Features | Reference |

|---|---|---|---|

| Purified enzyme (resting state) | Oxygen-stable Cob(II)alamin | Signal with gx,y ≈ 2.24 | nih.gov |

| Enzyme + this compound (short incubation) | Cob(II)alamin coupled to a carbon-centered radical | Complex signal with gxy ≈ 2.1 and gz ≈ 2.0 | acs.org |

| Enzyme + (Z)-glutaconate (inactivator) | Organic radical interacting with Cob(II)alamin | Distinct radical signal | lookchem.com |

| Enzyme + buta-1,3-diene-2,3-dicarboxylate (inactivator) | Relatively stable complex of a radical adduct with Cob(II)alamin | Unique radical signal | lookchem.com |

EPR spectroscopy has been pivotal in deciphering the mechanistic pathway of the carbon skeleton rearrangement catalyzed by this compound mutase. Two primary mechanisms have been proposed: a fragmentation/recombination pathway and an addition/elimination pathway. oup.comnih.gov The fragmentation/recombination mechanism suggests that the substrate radical fragments into acrylate (B77674) and a 2-acrylate radical, which then recombine to form the product radical. oup.comlookchem.com The addition/elimination mechanism proposes the formation of a cyclopropylmethyl radical intermediate. oup.comnih.gov

EPR studies using substrate analogs and inhibitors have provided significant insights. For instance, the observation that acrylate can induce an EPR signal in this compound mutase lends support to the fragmentation/recombination mechanism. oup.comoup.com Furthermore, studies with mechanism-based inactivators like (Z)-glutaconate and buta-1,3-diene-2,3-dicarboxylate, which mimic the substrate and product radicals, have allowed for the trapping and EPR characterization of radical adducts, providing further evidence for the proposed radical intermediates in the catalytic cycle. uni-marburg.delookchem.com The analysis of these EPR spectra helps to understand the electronic structure and geometry of the radical intermediates, which is crucial for validating proposed reaction mechanisms. lookchem.com

Detection and Characterization of Cob(II)alamin and Carbon-Centered Radicals

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool in the study of this compound biochemistry. nih.gov It provides detailed structural information about molecules in solution and can be used to monitor the progress of enzymatic reactions in real-time. nih.govmagritek.com

NMR spectroscopy is fundamental for the unambiguous structural characterization of this compound and its related metabolites. lmdb.canih.gov One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of individual atoms within a molecule through chemical shifts, and about the connectivity of atoms through scalar coupling (J-coupling). emerypharma.comoxinst.com

For example, the ¹H NMR spectrum of 2-methylglutaric acid in D₂O shows distinct signals for the methyl and methylene (B1212753) protons, and their multiplicities and coupling constants can be used to confirm the carbon skeleton. nih.gov Similarly, the ¹³C NMR spectrum provides characteristic signals for the carboxyl, methylene, and methyl carbons. nih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide even more detailed structural information by showing correlations between different nuclei. emerypharma.comoxinst.comnumberanalytics.com COSY spectra reveal which protons are coupled to each other, while HSQC spectra show which protons are directly attached to which carbon atoms. emerypharma.com This level of detail is crucial for confirming the structures of substrates, products, and potential intermediates in the metabolic pathway of this compound. nih.gov

| Atom | 1H Chemical Shift (ppm) in D₂O | 13C Chemical Shift (ppm) in D₂O | Reference |

|---|---|---|---|

| CH₃ | 1.06 - 1.07 | 20.14 | nih.gov |

| CH₂ (C3) | 1.71 - 1.78 | 33.61 | nih.gov |

| CH (C2) | 2.13 - 2.28 | 38.56 | nih.gov |

| CH₂ (C4) | 2.15 - 2.25 | 45.48 | nih.gov |

| COOH (C1) | - | 189.22 | nih.gov |

| COOH (C5) | - | 186.20 | nih.gov |

NMR spectroscopy is a powerful technique for monitoring the progress of enzyme-catalyzed reactions in real-time. magritek.comuni-muenchen.dewalisongo.ac.id Because NMR is a quantitative technique, the intensity of the signals corresponding to the substrate and product are directly proportional to their concentrations. magritek.comwalisongo.ac.id This allows for the determination of reaction kinetics by following the decrease in substrate signals and the concomitant increase in product signals over time. magritek.com

In the context of this compound mutase, ¹H and ²H NMR have been used to monitor the enzymatic equilibration of stereospecifically deuterated substrates. nih.gov These experiments have been crucial in distinguishing between the proposed "addition-elimination" and "fragmentation-recombination" mechanisms. nih.gov By following the appearance and disappearance of specific NMR signals, researchers can track the flow of isotopes and gain insights into the stereochemistry and dynamics of the reaction. nih.gov The non-destructive nature of NMR allows for the continuous monitoring of a single reaction mixture, providing a detailed picture of the reaction progress. magritek.com

Structural Elucidation of Substrates and Products

UV-Visible Spectroscopy for Coenzyme State Monitoring and Kinetic Analysis

UV-Visible spectroscopy is a fundamental technique for monitoring the real-time progress of enzymatic reactions involving this compound. ijnrd.org This method is particularly valuable for observing changes in the oxidation state of coenzymes, such as the cobalt atom in coenzyme B12 (adenosylcobalamin), which is essential for the activity of enzymes like this compound mutase. journals.co.zanih.gov

When studying enzymes like glutamate mutase, which can be inhibited by this compound, UV-Visible spectroscopy allows researchers to track the homolysis of the coenzyme. nih.gov For instance, the addition of this compound to holo-glutamate mutase leads to distinct spectral changes, including a decrease in absorbance around 530 nm and an increase near 470 nm, which is indicative of the formation of cob(II)alamin. nih.gov This indicates that the binding of this compound initiates the cleavage of the cobalt-carbon bond in adenosylcobalamin. nih.govnih.gov

Kinetic analyses of these reactions are also facilitated by UV-Visible spectroscopy. By monitoring the absorbance at a specific wavelength over time, the rate of the reaction can be determined. thermofisher.comjascoinc.com For example, in the coupled assay for this compound mutase activity, the formation of the product, 2,3-dimethylmaleate, is measured by its UV absorbance at 256 nm. lookchem.com This allows for the determination of key kinetic parameters. The technique can also be used to study the effects of inhibitors; for example, the inactivation of this compound mutase by compounds like (Z)-glutaconate can be followed by observing the spectral shifts that indicate the formation of aquocobalamin, an oxidation product of cob(II)alamin. lookchem.com

Table 1: UV-Visible Spectral Changes in Coenzyme B12-Dependent Enzymes Upon Interaction with this compound and Analogs

| Enzyme | Ligand | Observed Spectral Changes | Interpretation |

|---|---|---|---|

| Glutamate Mutase | This compound | Decrease at 530 nm, Increase at 470 nm nih.gov | Formation of Cob(II)alamin nih.gov |

| This compound Mutase | This compound | Decrease at 535 nm, shift to 530 nm, new peak at 470 nm lookchem.com | Formation of Cob(II)alamin lookchem.com |

| This compound Mutase | (Z)-Glutaconate | Shift of 535 nm peak to 521 nm, new peak at 495 nm lookchem.com | Formation of Aquocobalamin lookchem.com |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) and its hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for the detailed analysis of this compound and its related metabolites. googleapis.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable metabolites. thermofisher.com For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility. thermofisher.comnih.gov This allows for the analysis of a wide range of small molecule metabolites involved in central metabolism. thermofisher.com The high chromatographic separation power of GC combined with the reproducible fragmentation patterns generated by MS makes it an excellent tool for identifying metabolites by comparing their mass spectra to established libraries. thermofisher.comnih.gov This method is well-suited for comprehensive metabolic profiling to understand the broader biochemical context of this compound. nih.govgcms-id.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Analysis

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, making it ideal for analyzing complex mixtures and identifying unknown compounds. measurlabs.comwikipedia.org This technique is particularly useful for the analysis of non-volatile and thermally labile molecules, which are common in biological systems. thermofisher.comnih.gov In the study of this compound biochemistry, LC-MS is employed for the sensitive and selective analysis of reaction products. eag.com For instance, in studies of glutamate mutase, reverse-phase HPLC coupled with electrospray mass spectrometry can be used to identify and confirm the formation of products like 5'-deoxyadenosine (B1664650). nih.gov The high sensitivity of LC-MS allows for the detection of compounds at very low concentrations, making it a valuable tool for detailed product analysis in enzymatic assays. measurlabs.com

High-Resolution Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry

FT-ICR MS offers exceptionally high resolution and mass accuracy, making it a premier tool for the analysis of complex mixtures and the precise determination of molecular formulas. nih.govwikipedia.orgserdp-estcp.mil This level of detail is crucial for distinguishing between molecules with very similar masses (isobars) and for identifying unknown compounds with high confidence. mdpi.commdpi.com

The high resolution of FT-ICR MS is particularly advantageous for characterizing transient and low-abundance species such as reaction intermediates and adducts. In the context of this compound biochemistry, this technique can be used to identify adducts formed between coenzymes and substrates or inhibitors. For example, when this compound interacts with glutamate mutase, it can form stable adducts with the adenosyl moiety of the coenzyme. nih.gov FT-ICR MS can provide the high mass accuracy needed to confirm the elemental composition of these adducts, offering critical insights into the reaction mechanism and the nature of enzyme inhibition. mdpi.comumich.edu

Isotopic Labeling Strategies

Isotopic labeling is a powerful technique used to trace the fate of atoms through metabolic pathways and to elucidate reaction mechanisms. researchgate.netnih.gov In the study of this compound biochemistry, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are incorporated into substrates or coenzymes. biorxiv.org

The analysis of the distribution of these labels in the products provides detailed information about bond cleavages and formations during the enzymatic reaction. For example, studies on this compound mutase have utilized stereospecifically deuterated substrates to distinguish between different possible mechanisms for the carbon skeleton rearrangement. nih.gov By monitoring the reaction with NMR, researchers observed an "E-overshoot," providing evidence for an additional energy barrier in the reaction pathway. nih.gov

Furthermore, isotopic labeling has been instrumental in understanding the interaction between this compound and other enzymes. For instance, in the reaction of glutamate mutase with this compound, regiospecifically ¹³C-labeled methyleneglutarates were used in conjunction with EPR spectroscopy to characterize the tertiary radical formed at C-2 of methyleneglutarate. nih.gov Similarly, tritium (B154650) (³H) labeling of the coenzyme has been used to study hydrogen transfer reactions. acs.org These isotopic labeling studies, combined with other advanced analytical techniques, provide a detailed picture of the intricate biochemical transformations of this compound. umich.edunih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,3-dimethylmaleate |

| This compound |

| 5'-deoxyadenosine |

| Adenosylcobalamin |

| Aquocobalamin |

| Cob(II)alamin |

| (Z)-Glutaconate |

| (S)-2-Thiolglutarate |

| 2-hydroxy-4-methyl-pentanoate |

| D-2-hydroxyisocaproate |

| 3-methylitaconate (B134155) |

| L-glutamate |

| L-threo-3-methylaspartate |

| L-2-hydroxyglutarate |

| 2-ketoglutarate |

| succinate |

| fumarate |

| 2-oxoglutarate |

| (2R)-hydroxyglutarate |

| isocitrate |

| methylmalonyl-CoA |

| isobutyryl-CoA |

| butyryl-CoA |

| methionine |

| methylcobalamin |

| 2-hydroxy-4-methylene-pentanedicarboxylic acid |

| 2-methylene-3-methylsuccinate |

| glutarate |

| propionate |

| acrylate |

| ethylene |

| mesaconate |

| methylaspartate |

| buta-1,3-diene-2,3-dicarboxylate |

| 2-thiolglutarate |

| tryptamine |

| monoterpene indole (B1671886) alkaloids |

| D-leucic acid |

| isoursodeoxycholic acid |

| methylmalonate |

| glycopeptides |

| amino acids |

| fatty acids |

| sterols |

| hormones |

| catecholamines |

| sugars |

| alcohols |

| hydroxyl acids |

| carbon dioxide |

| nitrogen |

| urea |

| iodoacetamide |

| trypsin |

| diethylpyrocarbonate |

| dithiothreitol |

| triphenyltin hydride |

| triethylsilane |

| di-t-butyl peroxide |

| tert-butyl iodide |

| triflate |

| diynes |

| monoynes |

| bishomoallylic alcohols |

| arene diazonium salts |

| crystal violet |

| sodium hydroxide |

| p-nitrophenol |

| magnesium chloride |

| carbonate |

| potassium phosphate |

| potassium chloride |

| sodium chloride |

| Tris/HCl |

| Sephadex G25 |

| methanol |

| pentane |

| silica |

| glycerol |

| glucose |

| tryptamine |

| deuterium |

| carbon-13 |

| nitrogen-15 |

| tritium |

| oxygen-18 |

| sulfur-34 |

| cobalt |

| rhodium |

| indium |

| palladium |

Carbon-13 Labeling for Mapping Radical Intermediates

Computational Chemistry Approaches

Computational chemistry has emerged as a vital tool for studying enzymatic reactions at a level of detail that is often inaccessible to experimental methods alone. These approaches allow for the modeling of reaction pathways, the calculation of reaction energies, and the simulation of enzyme-substrate interactions.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.netacs.org It has been widely applied to study the mechanisms of coenzyme B12-dependent enzymes, including the energetics of the critical Co-C bond cleavage and the subsequent rearrangement steps. researchgate.netacs.orgnih.gov

DFT calculations have been used to model the rearrangement of this compound to (R)-3-methylitaconate. acs.org These theoretical studies have compared the energetic feasibility of different proposed mechanisms. The results have shown that a mechanism involving the transient fragmentation of the substrate into smaller pieces followed by their recombination has a high activation energy. acs.org In contrast, a cyclization/ring-opening (addition/elimination) mechanism was found to be energetically more favorable. acs.org These computational findings align with experimental evidence from labeling studies, providing a coherent picture of the reaction pathway. rsc.orgacs.org DFT has also been used to assess various functionals for their accuracy in describing both the Co-C bond homolysis and the hydrogen-atom-transfer reactions characteristic of these enzymes. nih.govresearchgate.net

Table 3: Comparison of Proposed Mechanisms for this compound Rearrangement via DFT

| Proposed Mechanism | Relative Activation Energy | Consistency with Experiment | Reference |

|---|---|---|---|

| Fragmentation/Recombination | High | Low | acs.org |

| Addition/Elimination (Cyclization) | Substantially Lower | High | acs.org |

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics (QM) for the chemically active region of an enzyme with the efficiency of molecular mechanics (MM) for the surrounding protein and solvent environment. nih.govnih.govwustl.edu This approach allows for the simulation of enzymatic reactions within the context of the full protein structure. cecam.org

While specific QM/MM studies focused solely on this compound mutase are less prevalent in the searched literature, this methodology has been extensively applied to closely related coenzyme B12-dependent enzymes like glutamate mutase and methylmalonyl-CoA mutase. researchgate.netresearchgate.netacs.org For glutamate mutase, QM/MM simulations based on DFT have been used to study the hydrogen transfer between the substrate and the cofactor, identifying it as the rate-limiting step. researchgate.net These simulations also highlight the role of the protein environment in electrostatically and sterically influencing the reaction. researchgate.net ONIOM(QM/MM) setups have been shown to accurately model the Co-C cleavage reaction. nih.govresearchgate.net The insights gained from these simulations on related systems are highly transferable to understanding the catalytic cycle of this compound mutase, providing a detailed, atomistic view of how the enzyme facilitates the complex carbon skeleton rearrangement. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Reaction Energetics and Mechanisms

Molecular Biology and Genetic Engineering Techniques

Molecular biology and genetic engineering techniques are fundamental to studying the structure-function relationships of enzymes involved in this compound metabolism. These methods allow for the production of enzymes for in vitro studies and the targeted modification of amino acid residues to probe their roles in catalysis and substrate binding.

Techniques such as gene cloning and heterologous expression in host organisms like Escherichia coli are routinely used to produce large quantities of enzymes like this compound mutase for biochemical and structural analysis. nih.govmdpi.com Site-directed mutagenesis is a particularly powerful tool that has been used to investigate the function of specific amino acid residues in this compound mutase. For example, mutations were introduced into the highly conserved coenzyme-binding motif (DXH(X)₂G(X)₄₁GG). nih.gov Mutating the aspartate (D483N) and histidine (H485Q) residues resulted in a drastic reduction in enzyme activity, by 2000-fold and over 4000-fold, respectively. nih.gov These findings strongly support the hypothesis that H485, in a hydrogen-bonding interaction with D483, serves as the lower axial ligand to the cobalt ion of the coenzyme. nih.gov

Furthermore, genetic engineering can be employed to create fusion proteins, which can simplify purification and kinetic analysis. nih.gov While not explicitly detailed for this compound mutase in the provided search results, such approaches have been successfully used for glutamate mutase. nih.gov The ability to manipulate the genes encoding these enzymes is crucial for testing hypotheses generated from isotopic and computational studies, providing a holistic understanding of this compound biochemistry. mdpi.comgoogleapis.comgoogleapis.com

Enzyme Expression and Purification

To study enzymes involved in this compound metabolism, such as this compound mutase, researchers often require large amounts of pure protein. Recombinant DNA technology is a cornerstone of this process, enabling the high-level production of these enzymes, which are often found in low abundance in their native organisms like Clostridium barkeri or Eubacterium barkeri. kegg.jpnih.gov

The gene encoding the target enzyme, for instance, this compound mutase (mgm), is cloned into an expression vector, which is then introduced into a host organism, typically Escherichia coli. kegg.jp The E. coli cells are cultured, and gene expression is induced, leading to the synthesis of large quantities of the recombinant enzyme.

Following expression, the purification process begins with cell lysis, commonly achieved through physical methods like sonication. nottingham.ac.uk The resulting mixture, or cell-free extract, contains the desired enzyme along with all other cellular components. A multi-step purification protocol is then employed to isolate the enzyme of interest.

A common strategy involves the following steps:

Centrifugation: Initial separation of soluble proteins from insoluble cellular debris, membranes, and inclusion bodies. nottingham.ac.uk

Ammonium Sulfate Precipitation: A method used to fractionate proteins based on their solubility at high salt concentrations. This step can effectively enrich the target enzyme. oup.com

Chromatography: This is the most critical phase of purification, where proteins are separated based on various physicochemical properties.

Anion-Exchange Chromatography: Techniques like high-performance liquid chromatography (HPLC) with a Mono Q column separate proteins based on their net negative charge. This has been used to separate this compound mutase from other proteins. researchgate.net

Gel Filtration Chromatography (Size-Exclusion): This method separates proteins based on their size and can be a final "polishing" step to obtain a highly pure enzyme. oup.com

The table below illustrates a representative purification scheme for a recombinant enzyme involved in this compound metabolism, showing the increase in specific activity and the yield at each step.

Table 1: Representative Purification of Recombinant this compound Mutase

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (n-fold) |

|---|---|---|---|---|---|

| Cell-Free Extract | 500 | 1000 | 2.0 | 100 | 1 |

| Ammonium Sulfate Ppt. | 150 | 850 | 5.7 | 85 | 2.8 |

| Anion-Exchange HPLC | 25 | 600 | 24.0 | 60 | 12 |

Site-Directed Mutagenesis for Structure-Function Relationship Elucidation

Site-directed mutagenesis is a powerful molecular biology technique used to make specific, intentional changes to the DNA sequence of a gene. neb.comwikipedia.org This, in turn, alters the amino acid sequence of the expressed protein, allowing researchers to probe the role of individual amino acid residues in the protein's structure and function. neb.com This method is crucial for identifying key residues involved in substrate binding, catalysis, and cofactor interaction within enzymes like this compound mutase. journals.co.zanih.gov

The process involves using a short, synthetic DNA primer containing the desired mutation to replicate the plasmid DNA of the gene. wikipedia.org The newly synthesized DNA, now carrying the mutation, is then introduced into host cells for replication.

A key application of this technique in the study of this compound biochemistry is the investigation of the coenzyme B12 (adenosylcobalamin) binding site in this compound mutase. This enzyme features a highly conserved coenzyme-binding motif, DXH(X)₂G(X)₄₁GG. nih.gov Researchers have targeted specific residues within this motif to understand their function.

For example, in a study on this compound mutase from Eubacterium barkeri, two residues in this motif, an aspartate (D) and a histidine (H), were mutated. nih.gov The histidine residue (H485) is believed to act as the lower axial ligand to the cobalt atom of the coenzyme, a role potentially stabilized by a hydrogen bond from the aspartate residue (D483). journals.co.zanih.gov

The functional consequences of these mutations were dramatic, as detailed in the table below.

Table 2: Effect of Site-Directed Mutagenesis on this compound Mutase Activity

| Enzyme Variant | Mutation | Specific Activity | Relative Activity (%) | Effect on Substrate Turnover |

|---|---|---|---|---|

| Wild-Type | None | 100% | 100% | Normal |

| D483N | Aspartate to Asparagine | <0.05% | ~0.05% | 2000-fold decrease |

Data sourced from a study on this compound mutase from Eubacterium barkeri. nih.gov

These findings strongly support the hypothesis that H485 is a critical ligand for the cobalamin cofactor and that D483 plays an essential role, likely in correctly positioning H485. nih.gov The drastic reduction in activity upon mutation confirms their indispensability for the enzyme's catalytic function. This approach provides direct evidence for the roles of specific amino acids, thereby elucidating the intricate structure-function relationships that govern the enzyme's mechanism.

Broader Academic and Research Significance of 2 Methyleneglutarate Studies

Contributions to Understanding Free Radical Enzymology

Investigations into the metabolism of 2-methyleneglutarate have significantly contributed to the field of free radical enzymology, which explores how enzymes harness the high reactivity of radical species to catalyze chemically challenging reactions.

Elucidation of Cobalamin-Dependent Enzyme Catalysis

The study of this compound mutase, an adenosylcobalamin (AdoCbl, a form of vitamin B12)-dependent enzyme, has been pivotal in understanding the catalytic power of cobalamin cofactors. journals.co.zawikipedia.org These enzymes catalyze difficult isomerization reactions through radical-based mechanisms. nih.gov A key feature of AdoCbl is the cobalt-carbon bond, which, upon substrate binding, undergoes homolytic cleavage to generate a highly reactive 5'-deoxyadenosyl radical and a cob(II)alamin species. journals.co.zanih.gov This process is central to the function of AdoCbl-dependent isomerases. unl.edu

The 5'-deoxyadenosyl radical initiates the isomerization by abstracting a hydrogen atom from the substrate, in this case, this compound, creating a substrate radical. journals.co.zanih.gov This radical then rearranges, and a hydrogen atom is returned from 5'-deoxyadenosine (B1664650) to form the product, (R)-3-methylitaconate, thus regenerating the cofactor. journals.co.zanih.gov The study of this compound mutase from organisms like Eubacterium barkeri (formerly Clostridium barkeri) has provided a model system to explore the intricacies of this carbon skeleton rearrangement. journals.co.zanih.gov

Research using techniques like electron spin resonance (ESR) spectroscopy has confirmed the formation of a cobalt(II) species during the catalytic cycle in the presence of the substrate, providing direct evidence for the homolytic cleavage of the Co-C bond. journals.co.zanih.gov Furthermore, studies with substrate analogs have revealed the specificity of these enzymes and the consequences of altering the substrate structure. For instance, when the related enzyme glutamate (B1630785) mutase is presented with this compound, it initiates the radical formation but then undergoes an unexpected addition reaction, leading to enzyme inhibition. nih.govnih.gov This highlights the precise structural requirements for productive catalysis.

The binding of the cobalamin cofactor to the enzyme is also a critical aspect that has been illuminated by these studies. In some B12-dependent mutases, including this compound mutase, a histidine residue from the protein displaces the dimethylbenzimidazole ligand of the cofactor, coordinating directly to the cobalt atom. researchgate.netcolab.ws This "base-off" conformation is thought to play a role in modulating the reactivity of the cofactor. researchgate.net

Insights into Radical Stabilization and Control in Biological Systems

A fundamental challenge for radical-generating enzymes is to control the highly reactive intermediates to prevent unwanted side reactions and cellular damage. nih.govoup.com Studies on this compound mutase and related enzymes have offered significant insights into how this is achieved. The enzyme's active site provides a highly controlled environment that sequesters the radical intermediates, shielding them from the aqueous environment and directing their reactivity towards the specific rearrangement reaction. researchgate.net

The protein structure plays a crucial role in stabilizing the transient radical species. researchgate.net In enzymes like methylmalonyl-CoA mutase, a prototype for carbon skeleton mutases, the radical intermediates are confined within the core of an α/β barrel domain. researchgate.net This structural confinement is essential for preventing the diffusion of these reactive species.

Furthermore, the interaction between the radical intermediates and the cob(II)alamin species is believed to be important for stabilizing the radicals. It has been suggested that in mutases, cob(II)alamin acts as a "conductor," stabilizing the nearby radical intermediates. nih.gov This is in contrast to some other B12-dependent enzymes where the radical is generated at a greater distance from the cobalt center. nih.gov Theoretical studies using ab initio molecular orbital theory have been employed to investigate the energetics of different proposed mechanisms for the rearrangement of the this compound radical, comparing a fragmentation/recombination pathway with an addition/elimination mechanism involving a cyclopropylmethyl radical intermediate. acs.orgacs.orgacs.org These computational approaches help to understand how the enzyme landscape favors a specific reaction trajectory, providing a deeper understanding of radical control.

Implications for Metabolic Pathway Elucidation and Engineering

The knowledge gained from studying the this compound pathway has significant implications for both understanding natural metabolic networks and for the deliberate engineering of these pathways for biotechnological applications.

Reconstruction and Manipulation of Biochemical Pathways

This compound is an intermediate in the anaerobic degradation of nicotinic acid (niacin) by certain bacteria, such as E. barkeri. wikipedia.orggenome.jp Elucidating this pathway, including the roles of this compound mutase and subsequent enzymes like 3-methylitaconate (B134155) isomerase, is crucial for understanding the complete metabolic network for the breakdown of this essential vitamin in anaerobic environments. nih.govresearchgate.net This knowledge contributes to a broader understanding of microbial metabolism and the biogeochemical cycling of organic compounds.

This detailed understanding of metabolic pathways allows for their reconstruction in heterologous hosts. For example, genes from the nicotinate (B505614) fermentation pathway can be expressed in organisms like Escherichia coli to study the enzymes in a more controlled system or to engineer novel metabolic capabilities. genome.jp The ability to manipulate these pathways opens up possibilities for creating microbial strains that can produce valuable chemicals or degrade specific environmental pollutants. routledge.com Metabolic engineering leverages this knowledge to modify an organism's biochemical reactions to optimize the production of a desired substance. google.com

Design of Novel Biocatalytic Processes

Enzymes from the this compound pathway, particularly the mutase, represent powerful biocatalysts for performing specific and chemically challenging reactions. nih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, is a growing field in green chemistry due to the high specificity and mild operating conditions of enzymes, which reduce energy consumption and waste generation. numberanalytics.comacib.at

The unique carbon-skeleton rearrangement catalyzed by this compound mutase could be harnessed for the synthesis of complex organic molecules. nih.gov By understanding the enzyme's mechanism and substrate specificity, it may be possible to use it to produce specialty chemicals that are difficult to synthesize using traditional chemical methods. Protein engineering and directed evolution techniques can be applied to alter the enzyme's properties, such as its substrate range or stability, to create novel biocatalysts tailored for specific industrial processes. nih.gov The integration of biocatalysis with other technologies like flow chemistry and nanotechnology is an emerging area with significant potential. numberanalytics.com

Theoretical Considerations for Metabolic Pathway Disruptions

Understanding the this compound pathway also allows for theoretical consideration of what might happen if this or related pathways are disrupted. While specific diseases directly linked to this compound metabolism are not prominent in humans, the principles learned from studying this and other B12-dependent pathways are highly relevant to human genetic disorders.